molecular formula C15H21Br B039107 6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene CAS No. 119435-90-4

6-(Bromomethyl)-1,1,4,4-Tetramethyl-1,2,3,4-Tetrahydronaphthalene

Cat. No.: B039107
CAS No.: 119435-90-4
M. Wt: 281.23 g/mol
InChI Key: YRSSLQXZDTXEBD-UHFFFAOYSA-N
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Description

AMBMP hydrochloride, also known as N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)-2,4-pyrimidinediamine hydrochloride, is a small molecule that acts as a Wnt canonical signaling activator. It is also known to inhibit tubulin polymerization.

Preparation Methods

The synthesis of AMBMP hydrochloride involves several steps. The key starting materials include 1,3-benzodioxole and 3-methoxyphenylamine. The synthetic route typically involves the formation of a pyrimidine ring through a series of condensation and cyclization reactions. The final product is then purified and converted to its hydrochloride salt form .

Industrial production methods for AMBMP hydrochloride are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

AMBMP hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the benzodioxole or methoxyphenyl moieties.

    Reduction: Reduction reactions can be used to alter the pyrimidine ring or other functional groups.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .

Scientific Research Applications

AMBMP hydrochloride has several scientific research applications:

Mechanism of Action

AMBMP hydrochloride exerts its effects by activating the Wnt canonical signaling pathway. This pathway involves the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to regulate gene expression. The compound also inhibits tubulin polymerization, which affects cell division and proliferation. Additionally, AMBMP hydrochloride suppresses the inflammatory response induced by toll-like receptors 2, 4, and 5 in human monocytes .

Comparison with Similar Compounds

AMBMP hydrochloride is unique in its dual role as a Wnt signaling activator and tubulin polymerization inhibitor. Similar compounds include:

These compounds share some functional similarities with AMBMP hydrochloride but differ in their specific molecular targets and pathways involved.

Properties

IUPAC Name

6-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSSLQXZDTXEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)CBr)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370821
Record name 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119435-90-4
Record name 6-(Bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene 1 (2.00 g, 9.88 mmol), N-bromosuccinimide (1.85 mmol, 10.37 mmol), benzoyl peroxide (91 mg, 0.28 mmol) in 35 mL of CCl4 was heated at reflux (84° C., oil bath) for 2.5 h. After cooling top room temperature, the solution was concentrated in vacuo. Diethyl ether (100 mL) was added and the solution was filtered (to remove the succinimide formed) and concentrated to give a crude oil. The crude oil was purified by silica gel column chromatography using as eluent petroleum ether. 6-(Bromomethyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene 8 (2.01 g, 72.5% yield) was obtained as a colourless oil.
Name
1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.85 mmol
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
catalyst
Reaction Step One

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